BenchChemオンラインストアへようこそ!

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Conformational analysis Structure–activity relationship Medicinal chemistry

5-Amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1255783-10-8, molecular formula C₁₁H₁₃N₅O, MW 231.25 g/mol) is a heterocyclic building block belonging to the 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamide class. The compound features a 1,2,3-triazole core bearing a free 5-amino group and a primary carboxamide at the 4-position, with a 2,3-dimethylphenyl substituent at the N1 position.

Molecular Formula C11H13N5O
Molecular Weight 231.259
CAS No. 1255783-10-8
Cat. No. B2758558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1255783-10-8
Molecular FormulaC11H13N5O
Molecular Weight231.259
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C
InChIInChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17)
InChIKeyGDNDZDAHGSLSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1255783-10-8): Baseline Characterization for Research Procurement


5-Amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1255783-10-8, molecular formula C₁₁H₁₃N₅O, MW 231.25 g/mol) is a heterocyclic building block belonging to the 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamide class. The compound features a 1,2,3-triazole core bearing a free 5-amino group and a primary carboxamide at the 4-position, with a 2,3-dimethylphenyl substituent at the N1 position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its hydrogen-bonding capability, metabolic stability, and demonstrated potential across antimicrobial, antiparasitic, anti-inflammatory, and ion-channel modulation programs [2]. Notably, authoritative database entries confirm that no biological activity has yet been annotated for this specific compound in ChEMBL or PubChem BioAssay repositories [3], positioning it as an underexplored chemotype for de novo screening campaigns and structure–activity relationship (SAR) expansion.

Why 5-Amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with In-Class Analogs: Procurement Rationale


Within the 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamide family, the position and number of methyl substituents on the N1-phenyl ring critically modulate both conformational preference and biological target engagement. The 2,3-dimethyl substitution pattern present in CAS 1255783-10-8 is structurally distinct from the more commonly studied 3,4-dimethyl, 3,5-dimethyl, and unsubstituted phenyl analogs. Ortho-methyl substitution (position 2) introduces steric hindrance that alters the dihedral angle between the phenyl and triazole rings, affecting π-orbital overlap and, consequently, the presentation of the 5-amino and 4-carboxamide pharmacophores to biological targets [1]. Published SAR in this series demonstrates that seemingly minor positional isomerism produces divergent activity profiles: 5-amino analogs preferentially target fungal pathogens (Candida albicans), whereas their 5-methyl counterparts show antibacterial activity against Staphylococcus aureus [2]. Furthermore, the 2,3-dimethylphenyl motif is underrepresented in the existing patent and primary literature relative to other regioisomers, meaning that results obtained with a 3,5-dimethylphenyl or 4-methylphenyl analog cannot be assumed to extrapolate to this chemotype. Procurement of the exact compound is therefore essential for any program seeking to exploit the specific steric and electronic features of the ortho,meta-dimethyl substitution pattern.

Quantitative Differentiation Evidence for 5-Amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1255783-10-8) Versus Closest Analogs


Ortho-Methyl Steric Effect on N1-Phenyl Conformation Differentiates 2,3-Dimethylphenyl from Other Dimethyl Regioisomers

The 2,3-dimethylphenyl substitution at N1 creates a unique steric environment not present in 3,4-dimethylphenyl, 3,5-dimethylphenyl, or 2,4-dimethylphenyl regioisomers. The ortho-methyl group (position 2) imposes a torsional constraint on the N1-phenyl–triazole bond, increasing the dihedral angle relative to the unsubstituted phenyl analog and altering the spatial orientation of the 5-amino and 4-carboxamide groups [1]. Published crystal structures of related N-(2,3-dimethylphenyl)-1,2,4-triazole-3-carboxamides confirm dihedral angles of approximately 14.9° between the 2,3-dimethylphenyl ring and the azole plane [2]. In contrast, analogs lacking ortho substitution (e.g., 3,5-dimethylphenyl or 4-methylphenyl) adopt more coplanar geometries, which directly impacts hydrogen-bond donor/acceptor presentation at the 5-NH₂ and 4-CONH₂ sites. This conformational divergence has functional consequences: in the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide antimicrobial series, the nature and position of aryl substitution were identified as key determinants of pathogen selectivity (Gram-positive bacterial vs. fungal yeast), though no quantitative head-to-head dihedral–activity correlation has yet been published for the 2,3-dimethylphenyl case [3].

Conformational analysis Structure–activity relationship Medicinal chemistry

5-Amino Substitution Directs Antifungal Selectivity Whereas 5-Methyl Substitution Confers Antibacterial Activity in the 1-Aryl-1,2,3-triazole-4-carboxamide Series

A systematic antimicrobial evaluation of 360 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides against seven primary pathogens revealed a clear substitution-dependent activity switch [1]. Compounds bearing a 5-methyl group (4d, 4l, 4r) demonstrated potent antibacterial activity, with compound 4l achieving 50% growth inhibition of Staphylococcus aureus at 1 µM [1]. In contrast, the 5-amino analog 8b (1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamide) was selectively active against the pathogenic yeast Candida albicans, with no significant antibacterial effect reported [1]. Although the specific 2,3-dimethylphenyl-substituted 5-amino analog (CAS 1255783-10-8) was not included in this published screening set, the class-level inference is that the 5-amino pharmacophore—shared by the target compound—predisposes toward antifungal rather than antibacterial activity. This functional divergence means that a researcher seeking antifungal lead matter should prioritize 5-amino-substituted congeners over 5-methyl-substituted ones, and within the 5-amino series, the 2,3-dimethylphenyl variant offers a distinct aryl substitution pattern for SAR exploration [2].

Antimicrobial activity Candida albicans Staphylococcus aureus Structure–activity relationship

5-Amino-1,2,3-triazole-4-carboxamide Scaffold Inhibits Bacterial SOS Response via LexA Cleavage Suppression with Low Mammalian Cytotoxicity

The 5-amino-1,2,3-triazole-4-carboxamide chemotype has been validated as an inhibitor of the bacterial SOS response, a DNA-damage-inducible pathway that drives acquired antibiotic resistance [1]. In a high-throughput screen of ~1.8 million compounds monitoring RecA-mediated autoproteolysis of Escherichia coli LexA, the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold emerged as a tractable hit series [1]. The initial lead (compound 1) demonstrated an IC₅₀ of 32 µM in the FlAsH-LexA fluorescence polarization cleavage assay, with medicinal chemistry optimization yielding compound 14 with an improved IC₅₀ of 9 ± 1 µM [2]. Critically, both lead 1 and optimized analog 14 showed no appreciable cytotoxicity against HG2 mammalian cells (CC₅₀ of 277 µM and >500 µM, respectively), yielding selectivity indices (CC₅₀/IC₅₀) of 8.7 and >55.6 [2]. The optimized compound also demonstrated cross-species breadth, inhibiting LexA autoproteolysis from both E. coli and Pseudomonas aeruginosa [3]. While CAS 1255783-10-8 differs from the published compounds by bearing a 2,3-dimethylphenyl group at N1 rather than a carbamoylmethyl group, the shared 5-amino-1,2,3-triazole-4-carboxamide core suggests potential for comparable SOS-inhibitory activity, with the 2,3-dimethylphenyl moiety offering an underexplored vector for modulating potency and species selectivity.

Antibiotic adjuvant SOS response LexA autoproteolysis Antimicrobial resistance

Close Structural Analog Demonstrates Absence of GPCR Activity at Vasopressin V1a and Oxytocin Receptors, Suggesting Low Off-Target Promiscuity for This Chemotype

A close structural analog—5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (BDBM75537, CID 3239048)—was screened against human vasopressin V1a and oxytocin receptors as part of the MLPCN high-throughput screening initiative [1]. The compound showed no meaningful activity at either receptor, with EC₅₀ values exceeding 29.9 µM (>29,900 nM) at both targets [1]. This analog differs from CAS 1255783-10-8 by bearing an N-(2,3-dimethylphenyl) carboxamide (the 2,3-dimethylphenyl group is on the amide nitrogen rather than the N1 position of the triazole) and an N1-(2-methylbenzyl) substituent. Despite these differences, the shared 5-amino-1,2,3-triazole-4-carboxamide core and the presence of a 2,3-dimethylphenyl moiety in both molecules support the inference that this chemotype exhibits low inherent promiscuity toward class A GPCRs [2]. This is a meaningful differentiator from certain other triazole-containing pharmacophores (e.g., 1,2,4-triazole-3-carboxamides), which have been reported as cannabinoid CB1 receptor ligands [3].

GPCR selectivity Off-target profiling Vasopressin receptor Oxytocin receptor

5-Amino-1,2,3-triazole-4-carboxamide (ATC) Series Demonstrates Submicromolar Anti-Trypanosoma cruzi Potency with >100-Fold Parasite Selectivity Over Mammalian Cells

A phenotypic high-content screening campaign against intracellular Trypanosoma cruzi in infected VERO cells identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series as a novel hit chemotype for Chagas disease [1]. The initial ATC hit demonstrated submicromolar potency (pEC₅₀ > 6, i.e., EC₅₀ < 1 µM), favorable ligand efficiency (LE > 0.25), and >100-fold selectivity over VERO and HepG2 mammalian cells [1]. Optimization of the series yielded compounds with pEC₅₀ values up to 7.4 (~40 nM) through para-substitution of the N1-benzyl ring, while maintaining the lipophilic ligand efficiency (LLE = pEC₅₀ − cLogD) above 5 [2]. One optimized ATC analog demonstrated significant suppression of parasite burden in a mouse model of Chagas disease following oral administration, with mitigation of both Ames and hERG liabilities [3]. Although the optimized ATC series primarily explored N1-benzyl and N1-alkyl substitution rather than N1-aryl variants, the conserved 5-amino-1,2,3-triazole-4-carboxamide core shared with CAS 1255783-10-8 establishes this compound as a candidate for anti-T. cruzi screening. The 2,3-dimethylphenyl N1-substituent offers a structurally differentiated aryl vector not explored in the published ATC optimization campaign [2].

Chagas disease Trypanosoma cruzi Phenotypic screening Antiparasitic

Optimal Research and Industrial Application Scenarios for 5-Amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1255783-10-8)


Antifungal Lead Discovery: Screening Against Candida albicans and Cryptococcus neoformans

The 5-amino substitution on the 1,2,3-triazole-4-carboxamide scaffold has been shown to confer selective activity against pathogenic yeast C. albicans, in contrast to 5-methyl analogs that target Gram-positive bacteria [1]. CAS 1255783-10-8, as a 5-amino-substituted congener bearing an underexplored 2,3-dimethylphenyl N1-substituent, is well-suited for primary antifungal screening against Candida and Cryptococcus species. The compound can serve as a starting point for SAR expansion around the N1-aryl position, where the ortho-methyl group provides a conformational constraint not available in 3,4-dimethylphenyl or 4-methylphenyl analogs. Researchers should benchmark this compound alongside the published 5-amino analog 8b from Pokhodylo et al. (2021) and the clinical triazole antifungal fluconazole as a positive control.

Antibiotic Adjuvant Development: SOS Response Inhibition to Suppress Acquired Resistance

The 5-amino-1,2,3-triazole-4-carboxamide core is a validated inhibitor of the bacterial SOS response, targeting LexA autoproteolysis with IC₅₀ values in the 9–32 µM range and high selectivity over mammalian cells (CC₅₀ > 277 µM) [2]. CAS 1255783-10-8 offers a structurally distinct N1-aryl substitution compared to the published N1-carbamoylmethyl series, enabling exploration of whether lipophilic aryl groups at N1 enhance membrane penetration in Gram-negative bacteria (a key limitation of the published series). Co-administration studies with DNA-damaging antibiotics (e.g., ciprofloxacin, rifampicin) in E. coli and P. aeruginosa models can assess whether the compound suppresses the emergence of antibiotic-resistant subpopulations, as demonstrated for the parent scaffold [2].

Chagas Disease Drug Discovery: N1-Aryl Expansion of the ATC Pharmacophore

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series has demonstrated submicromolar potency against intracellular T. cruzi (pEC₅₀ > 6, EC₅₀ < 1 µM) with >100-fold parasite selectivity and in vivo efficacy in a mouse model [3]. The published optimization campaign focused on N1-benzyl and N1-alkyl substitution; the N1-aryl vector—represented by CAS 1255783-10-8—was not explored. This compound is therefore a high-value entry point for expanding the ATC SAR landscape into N1-aryl chemical space. Prioritize testing in the same T. cruzi-infected VERO cell phenotypic assay used in the original screen, with benznidazole as a reference standard, and profile for microsomal stability and kinetic aqueous solubility as described by Brand et al. (2017) [3].

Medicinal Chemistry Building Block for Parallel Library Synthesis

With a free 5-amino group and a primary 4-carboxamide, CAS 1255783-10-8 contains two synthetically accessible diversification handles amenable to parallel amide coupling, sulfonylation, urea formation, or reductive amination at the 5-NH₂ position, as well as hydrolysis or transamidation at the 4-CONH₂ group. The 2,3-dimethylphenyl N1-substituent is chemically inert under most derivatization conditions, serving as a stable, lipophilic anchor. This compound is suitable for generating focused libraries of 50–200 analogs for hit-to-lead expansion in any of the target-class programs described above, particularly where the 2,3-dimethyl substitution pattern provides a differentiated physicochemical profile (increased steric bulk, modulated logD) relative to 4-methylphenyl or 3,5-dimethylphenyl building blocks available from commercial sources.

Quote Request

Request a Quote for 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.